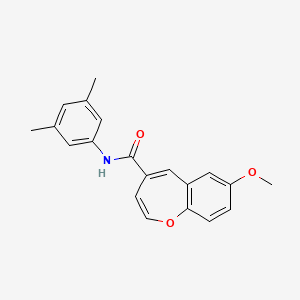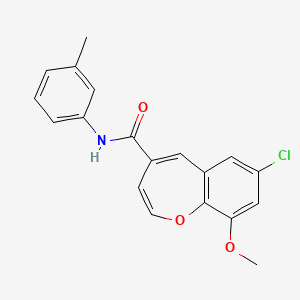
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring
Méthodes De Préparation
The synthesis of N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylaniline and 7-methoxy-1-benzoxepine-4-carboxylic acid.
Amidation Reaction: The carboxylic acid group of 7-methoxy-1-benzoxepine-4-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with 3,5-dimethylaniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers investigate the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation and pain.
Comparaison Avec Des Composés Similaires
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- N-(3,4-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- N-(2,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in the position of the methyl groups on the phenyl ring
Propriétés
Formule moléculaire |
C20H19NO3 |
|---|---|
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-13-8-14(2)10-17(9-13)21-20(22)15-6-7-24-19-5-4-18(23-3)12-16(19)11-15/h4-12H,1-3H3,(H,21,22) |
Clé InChI |
LXMPJYVDZQACIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylbenzyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11325720.png)
![Benzyl 2-{[4-(4-chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}acetate](/img/structure/B11325724.png)
![7-butyl-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325728.png)
![(5Z)-5-[2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11325735.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325738.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-methylbenzamide](/img/structure/B11325753.png)
![3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11325759.png)

![5-(3-bromophenyl)-1,3-dimethyl-6-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11325774.png)

![1-{4-[2-(2-Methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethanone](/img/structure/B11325787.png)
![4-[(2-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325788.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11325813.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11325819.png)
